molecular formula C8H15N3O3 B029683 AMOZ CAS No. 43056-63-9

AMOZ

Cat. No.: B029683
CAS No.: 43056-63-9
M. Wt: 201.22 g/mol
InChI Key: TVHAMVOINIHMEX-UHFFFAOYSA-N
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Description

XL518, also known as cobimetinib, is a potent, selective, orally bioavailable inhibitor of mitogen-activated protein kinase kinase 1 (MEK1). This compound plays a crucial role in the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in human tumors. XL518 has shown significant potential in inhibiting tumor growth and inducing tumor regression in pre-clinical models .

Biochemical Analysis

Biochemical Properties

It is known that the compound is a tissue-bound metabolite of Furaltadone . It is characterized by its unique molecular structure, which is critical for its activity. The presence of different substituents on the oxazolidinone ring, such as the amino and morpholinylmethyl groups, can significantly influence the compound’s physical and chemical properties, as well as its biological activity.

Cellular Effects

It is known that the parent compound, Furaltadone, has antimicrobial properties . Therefore, it is plausible that 3-amino-5-(morpholinomethyl)oxazolidin-2-one may also interact with cellular processes in a similar manner.

Molecular Mechanism

It is known that Furaltadone, the parent compound, exerts its effects through the inhibition of protein synthesis in bacteria. Therefore, it is plausible that 3-amino-5-(morpholinomethyl)oxazolidin-2-one may also exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound is a tissue-bound metabolite of Furaltadone , suggesting that it may persist in tissues for some time after administration of the parent compound.

Dosage Effects in Animal Models

It is known that Furaltadone, the parent compound, has been widely used as an additive in livestock and aquaculture feed , suggesting that the metabolite may also be present in these animals at varying concentrations depending on the dosage of the parent compound.

Metabolic Pathways

It is known that the compound is a metabolite of Furaltadone , suggesting that it may be involved in the metabolism of this parent compound.

Transport and Distribution

It is known that the compound is a tissue-bound metabolite of Furaltadone , suggesting that it may be distributed within tissues in a manner similar to the parent compound.

Subcellular Localization

Given that it is a metabolite of Furaltadone , it is plausible that it may be localized within cells in a manner similar to the parent compound.

Preparation Methods

The preparation of XL518 involves several synthetic steps. The process begins with (2S)-2-piperidinecarboxylic acid as the raw material. This compound undergoes nitrification, hydrolysis, esterification, and Boc protection to produce an intermediate, [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)] acetate. This intermediate then undergoes an addition reaction, a reduction reaction, and a cyclization reaction to produce another intermediate, (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine. Finally, a condensation reaction with a side chain produces cobimetinib .

Chemical Reactions Analysis

XL518 undergoes various chemical reactions, including:

Scientific Research Applications

XL518 has a wide range of scientific research applications, particularly in the field of oncology. It is used to inhibit the activity of MEK1, a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently activated in human tumors and is required for the transmission of growth-promoting signals from numerous receptor tyrosine kinases. XL518 has shown potent antiproliferative effects in multiple human tumor cell lines harboring K-Ras or B-Raf mutations. It has been used in preclinical studies to demonstrate its efficacy in inhibiting tumor growth and inducing tumor regression in xenograft models .

Mechanism of Action

XL518 is a reversible inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation. By inhibiting MEK1 and MEK2, XL518 decreases ERK1/2 phosphorylation, thereby inhibiting the proliferation of tumor cells. This inhibition is maintained even when MEK is already phosphorylated .

Comparison with Similar Compounds

XL518 is similar to other MEK inhibitors such as trametinib and selumetinib. it has shown unique properties, such as its potent and selective inhibition of MEK1 and MEK2, and its ability to maintain its inhibitory effect even when MEK is already phosphorylated. This makes XL518 a valuable compound in the treatment of tumors with mutationally-activated B-Raf or K-Ras .

Similar Compounds

Biological Activity

Introduction

AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) is a metabolite derived from the antibiotic furaltadone, which belongs to the nitrofuran class of compounds. Its biological activity has garnered attention due to its implications in both veterinary medicine and potential human health risks. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound is characterized by its structural features that contribute to its biological activity. The compound's molecular formula is C8_{8}H12_{12}N4_{4}O2_{2}, and it exhibits a density of approximately 1.5 g/cm³ with a boiling point around 485.2 °C at 760 mmHg .

The mechanism of action of this compound primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis, which is a common feature among nitrofuran derivatives. This inhibition can lead to bacteriostatic or bactericidal effects depending on the concentration and specific bacterial strain.

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties against a variety of pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, research has demonstrated that this compound exhibits potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Cytotoxicity

While this compound's antimicrobial properties are beneficial in veterinary applications, its cytotoxic effects on human cells have raised concerns. In vitro studies have assessed this compound's cytotoxicity using various human cell lines, including colon cancer cells (DLD-1) and prostate cancer cells (PC3). The results indicated that this compound can induce apoptosis in these cell lines at micromolar concentrations, with IC50_{50} values ranging from 10.28 to 214.0 μM .

Residual Effects and Environmental Impact

The persistence of this compound in the environment is another critical aspect of its biological activity. The degradation kinetics of this compound vary significantly between laboratory and field conditions, with half-lives indicating rapid degradation under microbial action . This characteristic is essential for assessing the environmental risks associated with this compound residues in agricultural settings.

Detection Methods

The detection of this compound in food products and animal tissues has been facilitated by the development of immunoassays and chromatographic techniques. A competitive ELISA method has been established for detecting this compound residues in fish samples, highlighting its significance in food safety monitoring .

Human Health Implications

A case study involving poultry muscle tissue demonstrated the simultaneous determination of multiple nitrofuran metabolites, including this compound. This study underscored the importance of monitoring such residues due to potential carcinogenic effects linked to long-term exposure to nitrofurans .

Summary of Key Studies

StudyFindings
Sheu et al., 2012Developed an ELISA for detecting this compound in fish; confirmed significant residue levels post-treatment .
Li et al., 2017Utilized microarray assays for simultaneous detection of nitrofuran metabolites including this compound in honey .
PMC ArticleInvestigated cytotoxic effects of this compound on human cancer cell lines; reported significant apoptotic activity .

Properties

IUPAC Name

3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHAMVOINIHMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962873
Record name 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43056-63-9
Record name AMOZ
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43056-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(4-morpholinomethyl)oxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043056639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-(4-morpholinomethyl)oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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